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molecular formula C14H12ClFN4O2 B471447 8-chloro-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 304877-92-7

8-chloro-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B471447
M. Wt: 322.72g/mol
InChI Key: LKMOVYWEDIGANL-UHFFFAOYSA-N
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Patent
US05461059

Procedure details

A solution of 43 g 1,3-dimethyl 8-chloro xanthine in 200 ml water and 20 ml sodium hydroxide 10N is heated to 70°-80° C., to which 27.6 ml 4-fluorobenzyl chloride are portion-wise added at this temperature within 4 hours. During this addition, 20 ml sodium hydroxide 10N are added by small portions to maintain the pH at an alkaline value. After achievement of this addition, the solution is further heated at 70°-80° for 2 hours then let to revert to room temperature under stirring. The precipitate is filtered, dried, washed with water until neutral, then dried. Thereafter it is recrystallized from acetone to recover 19 g of pure compound. It melts at 183°-184° C.
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
27.6 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:11](=[O:12])[C:10]2[NH:9][C:8]([Cl:13])=[N:7][C:6]=2[N:5]([CH3:14])[C:3]1=[O:4].[F:15][C:16]1[CH:23]=[CH:22][C:19]([CH2:20]Cl)=[CH:18][CH:17]=1>O.[OH-].[Na+]>[CH3:1][N:2]1[C:11](=[O:12])[C:10]2[N:9]([CH2:20][C:19]3[CH:22]=[CH:23][C:16]([F:15])=[CH:17][CH:18]=3)[C:8]([Cl:13])=[N:7][C:6]=2[N:5]([CH3:14])[C:3]1=[O:4] |f:3.4|

Inputs

Step One
Name
Quantity
43 g
Type
reactant
Smiles
CN1C(=O)N(C=2N=C(NC2C1=O)Cl)C
Name
Quantity
27.6 mL
Type
reactant
Smiles
FC1=CC=C(CCl)C=C1
Name
Quantity
200 mL
Type
solvent
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added at this temperature within 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
are added by small portions
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the pH at an alkaline value
ADDITION
Type
ADDITION
Details
After achievement of this addition
TEMPERATURE
Type
TEMPERATURE
Details
the solution is further heated at 70°-80° for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to revert to room temperature
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered
CUSTOM
Type
CUSTOM
Details
dried
WASH
Type
WASH
Details
washed with water until neutral,
CUSTOM
Type
CUSTOM
Details
then dried
CUSTOM
Type
CUSTOM
Details
Thereafter it is recrystallized from acetone
CUSTOM
Type
CUSTOM
Details
to recover 19 g of pure compound

Outcomes

Product
Name
Type
Smiles
CN1C(=O)N(C=2N=C(N(C2C1=O)CC1=CC=C(C=C1)F)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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